(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone
CAS No.: 2586125-93-9
Cat. No.: VC11642359
Molecular Formula: C12H13BrFNO2S
Molecular Weight: 334.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2586125-93-9 |
|---|---|
| Molecular Formula | C12H13BrFNO2S |
| Molecular Weight | 334.21 g/mol |
| IUPAC Name | (5-bromo-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C12H13BrFNO2S/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 |
| Standard InChI Key | WXKJOUVZHVUWAV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br |
| Canonical SMILES | COC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Formula
(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is defined by the molecular formula C₁₂H₁₃BrFNO₂S and a molar mass of 334.2 g/mol . The structure integrates a substituted benzene ring with a thiomorpholine ring system connected via a ketone bridge. Key substituents include:
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Bromine at the 5-position, contributing steric bulk and electrophilic reactivity.
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Fluorine at the 2-position, enhancing electronic withdrawal and metabolic stability.
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Methoxy group at the 3-position, influencing solubility and hydrogen-bonding interactions.
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Thiomorpholino group, a sulfur-containing heterocycle that modulates lipophilicity and conformational flexibility.
The structural formula (Fig. 1) highlights the spatial arrangement of these groups, with the thiomorpholine ring adopting a chair conformation to minimize steric strain .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrFNO₂S |
| Molar Mass (g/mol) | 334.2 |
| CAS Registry Number | 2586125-93-9 |
| Key Functional Groups | Bromo, Fluoro, Methoxy, Thiomorpholino |
Synthetic Methodologies and Optimization
General Synthetic Strategies
The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A representative pathway (Fig. 2) proceeds as follows:
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Halogenation: Introduction of bromine and fluorine onto a methoxy-substituted benzene precursor.
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Ketone Formation: Coupling the halogenated aryl intermediate with thiomorpholine via a Buchwald-Hartwig amination or Ullmann reaction .
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Purification: Chromatographic isolation using silica gel or recrystallization to achieve >95% purity .
Reaction Conditions and Catalysts
Data from analogous thiomorpholine-containing compounds (e.g., (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone) reveal critical parameters for optimizing yield and selectivity :
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Catalysts: Palladium complexes (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., BINAP) facilitate C–N bond formation at 80–100°C .
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Solvents: Polar aprotic solvents (e.g., 1,4-dioxane, THF) enhance reaction rates by stabilizing transition states.
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Bases: Cs₂CO₃ or NaO* t*-Bu effectively deprotonate intermediates, driving the reaction forward .
Table 2: Representative Synthetic Protocols
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Pd₂(dba)₃, BINAP, Cs₂CO₃, 1,4-dioxane, 100°C | 55% | |
| 2 | N-Ethyl-N,N-diisopropylamine, THF, 50°C | 87% |
Physicochemical and Spectroscopic Characterization
Solubility and Stability
While explicit data for (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone remain limited, structural analogs suggest:
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Solubility: Moderate solubility in dichloromethane and THF; limited solubility in water due to the thiomorpholino group’s lipophilicity .
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Stability: Susceptible to hydrolysis under acidic conditions, necessitating anhydrous storage .
Spectroscopic Signatures
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¹H NMR: Peaks at δ 3.8–4.1 ppm (thiomorpholine CH₂ groups), δ 6.5–7.2 ppm (aromatic protons) .
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IR Spectroscopy: Stretches at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–F), and 650 cm⁻¹ (C–Br) .
Biological and Industrial Applications
Pharmaceutical Relevance
The thiomorpholino moiety is a hallmark of bioactive molecules targeting neurological and oncological pathways. For example, PET ligands like [¹¹C]mG2N001 utilize similar scaffolds for imaging metabotropic glutamate receptors . (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone may serve as:
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A kinase inhibitor due to halogen-driven ATP-binding pocket interactions.
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A CNS drug candidate leveraging fluorine’s blood-brain barrier permeability.
Material Science Applications
The bromine and sulfur atoms in the structure suggest utility in:
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Liquid crystals: Polarizable groups enable mesophase stabilization.
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Coordination polymers: Thiomorpholine’s lone pairs facilitate metal-ion binding.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing substitution patterns during halogenation require precise stoichiometric control .
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Purification: Similar polarity among byproducts complicates chromatographic separation .
Research Priorities
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